Lipophilicity (LogP) Profile Distinguishes Ethyl Ester from Methyl and tert-Butyl Analogs
The ethyl ester derivative exhibits a distinct lipophilicity profile compared to its methyl and tert-butyl ester counterparts, as quantified by computed LogP values. This parameter is critical for predicting membrane permeability and solubility in both synthetic and biological contexts. The target compound (free base) has a computed LogP of 1.86 . In contrast, the methyl ester analog has a reported XLogP3 of approximately 1.4 (inferred from closely related structures) , while the tert-butyl ester analog has a significantly higher XLogP3 of 2.8 . This graded increase in lipophilicity with increasing alkyl chain length and branching directly influences compound behavior in chromatographic purification, reaction solvent selection, and passive diffusion across cell membranes.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.86 |
| Comparator Or Baseline | Methyl ester: LogP ~1.4 (inferred); tert-Butyl ester: XLogP3 = 2.8 |
| Quantified Difference | Ethyl ester LogP is ~0.46 units higher than methyl ester and 0.94 units lower than tert-butyl ester. |
| Conditions | Computational predictions (ChemScene, ChemSrc, Kuujia databases) |
Why This Matters
The intermediate lipophilicity of the ethyl ester offers a balanced profile for synthetic accessibility and potential bioactivity, avoiding the excessively high LogP of the tert-butyl ester which can lead to poor aqueous solubility and the lower LogP of the methyl ester which may limit membrane permeability.
- [1] Kuujia. (n.d.). tert-Butyl 2-(1-(methylamino)cyclohexyl)acetate (Product No. 1462820-77-4). Retrieved from https://www.kuujia.com/cas-1462820-77-4.html View Source
